molecular formula C24H22N4O3 B15079056 N'-((2-Hydroxynaphthalen-1-yl)methylene)-5-(2-propoxyphenyl)-1H-pyrazole-3-carbohydrazide CAS No. 303106-20-9

N'-((2-Hydroxynaphthalen-1-yl)methylene)-5-(2-propoxyphenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B15079056
CAS No.: 303106-20-9
M. Wt: 414.5 g/mol
InChI Key: UGDPABVTGKNLEX-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-((2-Hydroxynaphthalen-1-yl)methylene)-5-(2-propoxyphenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound that features a naphthalene ring, a pyrazole ring, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((2-Hydroxynaphthalen-1-yl)methylene)-5-(2-propoxyphenyl)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 2-hydroxynaphthaldehyde with 5-(2-propoxyphenyl)-1H-pyrazole-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-((2-Hydroxynaphthalen-1-yl)methylene)-5-(2-propoxyphenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted naphthalene or pyrazole derivatives.

Scientific Research Applications

N’-((2-Hydroxynaphthalen-1-yl)methylene)-5-(2-propoxyphenyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.

    Material Science: Possible applications in the development of organic semiconductors or light-emitting materials.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-((2-Hydroxynaphthalen-1-yl)methylene)-5-(2-propoxyphenyl)-1H-pyrazole-3-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N’-((2-Hydroxynaphthalen-1-yl)methylene)-5-phenyl-1H-pyrazole-3-carbohydrazide
  • N’-((2-Hydroxynaphthalen-1-yl)methylene)-5-(4-methoxyphenyl)-1H-pyrazole-3-carbohydrazide

Uniqueness

N’-((2-Hydroxynaphthalen-1-yl)methylene)-5-(2-propoxyphenyl)-1H-pyrazole-3-carbohydrazide is unique due to the presence of the propoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its physical properties, such as solubility and stability, as well as its interactions with biological targets.

Properties

CAS No.

303106-20-9

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(2-propoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H22N4O3/c1-2-13-31-23-10-6-5-9-18(23)20-14-21(27-26-20)24(30)28-25-15-19-17-8-4-3-7-16(17)11-12-22(19)29/h3-12,14-15,29H,2,13H2,1H3,(H,26,27)(H,28,30)/b25-15+

InChI Key

UGDPABVTGKNLEX-MFKUBSTISA-N

Isomeric SMILES

CCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.